
FGA145: A Technical Guide to its Synthesis and
Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: FGA145

Cat. No.: B12377170 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
FGA145 is a peptidyl nitroalkene that has emerged as a potent dual inhibitor of the severe

acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro) and human

cathepsin L. This technical guide provides a comprehensive overview of the synthesis pathway

and methodology for FGA145, based on published research. Detailed experimental protocols

for the key synthetic steps are provided, along with a summary of relevant quantitative data.

Furthermore, this guide illustrates the signaling pathways associated with the therapeutic

targets of FGA145, offering a deeper understanding of its mechanism of action.

Introduction
The COVID-19 pandemic spurred intensive research into antiviral therapies, with the SARS-

CoV-2 main protease (Mpro) being a prime target due to its essential role in viral replication.[1]

FGA145, a peptidyl nitroalkene, has demonstrated significant inhibitory activity against Mpro.[2]

Notably, FGA145 also inhibits human cathepsin L, a host protease involved in the entry of

various viruses, including coronaviruses, into host cells.[3][4][5] This dual-inhibitory action

makes FGA145 a compelling candidate for further investigation as a potential antiviral agent.

This document serves as a technical resource, consolidating the available information on the

synthesis and mechanistic pathways of FGA145.
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FGA145 Synthesis Pathway
The synthesis of FGA145 is a multi-step process starting from commercially available reagents.

The overall synthetic scheme is depicted below, followed by detailed experimental protocols for

each key transformation.

Synthesis Workflow Diagram

Starting Materials

Synthesis Steps Intermediates

Final Product
Boc-L-glutamic acid

Peptide Coupling

L-Leucine methyl ester hydrochloride

3-bromobenzaldehyde

Peptide Coupling 

nitromethane

Henry Reaction Dipeptide Ester

Reduction

Dipeptide Alcohol

Aldehyde Formation Dipeptide Aldehyde

Tripeptide Aldehyde

Nitroaldol Adduct

Dehydration

FGA145

Click to download full resolution via product page

Caption: General workflow for the synthesis of FGA145.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b12377170?utm_src=pdf-body
https://www.benchchem.com/product/b12377170?utm_src=pdf-body
https://www.benchchem.com/product/b12377170?utm_src=pdf-body-img
https://www.benchchem.com/product/b12377170?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following protocols are adapted from the supplementary information of Medrano et al.,

2024.

Synthesis of Intermediate 1 (Dipeptide Ester)
Reaction: To a solution of Boc-L-glutamic acid γ-methyl ester (1.0 eq) in dichloromethane

(DCM), N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 1-hydroxybenzotriazole (HOBt)

(1.1 eq) are added at 0 °C. The mixture is stirred for 30 minutes. Then, L-Leucine methyl

ester hydrochloride (1.0 eq) and triethylamine (TEA) (1.2 eq) are added.

Conditions: The reaction is stirred at room temperature overnight.

Work-up and Purification: The reaction mixture is filtered to remove the dicyclohexylurea

precipitate. The filtrate is washed successively with 1 M HCl, saturated NaHCO3 solution,

and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated

under reduced pressure. The crude product is purified by column chromatography on silica

gel.

Synthesis of Intermediate 2 (Dipeptide Alcohol)
Reaction: The dipeptide ester (Intermediate 1) (1.0 eq) is dissolved in a mixture of

tetrahydrofuran (THF) and water. Lithium borohydride (LiBH4) (2.0 eq) is added portion-wise

at 0 °C.

Conditions: The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature

for 4 hours.

Work-up and Purification: The reaction is quenched by the slow addition of 1 M HCl at 0 °C.

The mixture is extracted with ethyl acetate. The combined organic layers are washed with

brine, dried over anhydrous Na2SO4, filtered, and concentrated. The product is typically

used in the next step without further purification.

Synthesis of Intermediate 3 (Dipeptide Aldehyde)
Reaction: The dipeptide alcohol (Intermediate 2) (1.0 eq) is dissolved in DCM. Dess-Martin

periodinane (1.5 eq) is added.
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Conditions: The reaction is stirred at room temperature for 2 hours.

Work-up and Purification: The reaction is quenched with a saturated solution of Na2S2O3.

The mixture is extracted with DCM. The combined organic layers are washed with saturated

NaHCO3 solution and brine, dried over anhydrous Na2SO4, filtered, and concentrated. The

crude aldehyde is used immediately in the next step.

Synthesis of Intermediate 4 (Tripeptide Aldehyde)
Reaction: The Boc protecting group of the dipeptide aldehyde (Intermediate 3) is removed

using trifluoroacetic acid (TFA) in DCM. The resulting amine is then coupled with 3-

bromobenzoic acid (1.1 eq) using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine

(DIPEA) (2.0 eq) in dimethylformamide (DMF).

Conditions: The coupling reaction is stirred at room temperature overnight.

Work-up and Purification: The reaction mixture is diluted with ethyl acetate and washed with

1 M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried, filtered, and

concentrated. The crude product is purified by flash chromatography.

Synthesis of Intermediate 5 (Nitroaldol Adduct)
Reaction: To a solution of the tripeptide aldehyde (Intermediate 4) (1.0 eq) and nitromethane

(5.0 eq) in THF, tetrabutylammonium fluoride (TBAF) (0.2 eq) is added at 0 °C.

Conditions: The reaction is stirred at 0 °C for 4 hours.

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of

NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine,

dried over Na2SO4, filtered, and concentrated. The product is purified by column

chromatography.

Synthesis of FGA145
Reaction: The nitroaldol adduct (Intermediate 5) (1.0 eq) is dissolved in DCM. Acetic

anhydride (2.0 eq) and TEA (3.0 eq) are added, followed by a catalytic amount of 4-

dimethylaminopyridine (DMAP).
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Conditions: The reaction is stirred at room temperature for 12 hours.

Work-up and Purification: The reaction mixture is diluted with DCM and washed with 1 M

HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over Na2SO4, filtered,

and concentrated. The final product, FGA145, is purified by preparative high-performance

liquid chromatography (HPLC).

Quantitative Data Summary
The following table summarizes the reported quantitative data for the synthesis and activity of

FGA145.

Parameter Value Reference

Synthesis

Overall Yield Not explicitly reported Medrano et al., 2024

Purity (post-HPLC) >95% Medrano et al., 2024

Biological Activity

Mpro Inhibition (IC50) 5.2 µM Medrano et al., 2024

Cathepsin L Inhibition (IC50) 0.8 µM Medrano et al., 2024

Antiviral Activity (EC50) 11.7 µM (Huh-7-ACE2 cells) Medrano et al., 2024

Cytotoxicity (CC50) >100 µM (Huh-7-ACE2 cells) Medrano et al., 2024

Signaling Pathway and Mechanism of Action
FGA145 exerts its antiviral effects by targeting two key proteases: the viral Mpro and the host's

cathepsin L.

Inhibition of SARS-CoV-2 Main Protease (Mpro)
The SARS-CoV-2 Mpro is a cysteine protease crucial for cleaving the viral polyproteins into

functional non-structural proteins (nsps), which are essential for viral replication and

transcription. Inhibition of Mpro directly halts the viral life cycle.[1]
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Caption: Inhibition of SARS-CoV-2 Mpro by FGA145.

Inhibition of Cathepsin L
Cathepsin L is a lysosomal cysteine protease that plays a role in the entry of several viruses,

including SARS-CoV-2, into host cells.[3][4] For SARS-CoV-2, after the virus binds to the ACE2

receptor and is endocytosed, cathepsin L can cleave the viral spike (S) protein, which is a

necessary step for the fusion of the viral and endosomal membranes and the subsequent

release of the viral genome into the cytoplasm.[6] By inhibiting cathepsin L, FGA145 can block

this critical entry pathway.
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Caption: Inhibition of viral entry by FGA145 via cathepsin L.
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Conclusion
FGA145 represents a promising antiviral candidate with a dual mechanism of action targeting

both a key viral enzyme and a host factor crucial for viral entry. The synthetic pathway, while

multi-stepped, utilizes established chemical transformations. The provided experimental

protocols and quantitative data offer a valuable resource for researchers in the fields of

medicinal chemistry and virology who are interested in the further development and evaluation

of FGA145 and related compounds. The elucidation of its inhibitory effects on both Mpro and

cathepsin L provides a strong rationale for its potential as a broad-spectrum antiviral agent.

Further studies are warranted to optimize its pharmacokinetic properties and evaluate its

efficacy in in vivo models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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